(R)-Ketoprofen Acyl-beta-D-glucuronide
Description
Overview of Glucuronidation as a Phase II Biotransformation Pathway
Glucuronidation is a critical Phase II metabolic process responsible for the biotransformation of a wide array of substances, including drugs, environmental pollutants, and endogenous compounds like bilirubin (B190676) and hormones. nih.govwikipedia.org This pathway is a cornerstone of xenobiotic metabolism, aiming to detoxify and facilitate the elimination of foreign compounds from the body. xcode.life The process involves the enzymatic transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. wikipedia.org This conjugation reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgxcode.life
The primary outcome of glucuronidation is a significant increase in the hydrophilicity (water solubility) of the substrate. nih.govxcode.life The resulting glucuronide conjugate is typically more polar and negatively charged, which prevents it from passively diffusing back across cell membranes and facilitates its excretion from the body, primarily via urine or bile. nih.govwikipedia.org While often a secondary step following Phase I reactions (like oxidation or hydrolysis), glucuronidation can also be the primary metabolic route for certain compounds. nih.govnih.gov This process occurs predominantly in the liver, but UGT enzymes are also present in other major organs, including the intestine, kidneys, and brain. wikipedia.orgxcode.life
| Characteristic | Description | Primary Sources |
|---|---|---|
| Metabolic Phase | Phase II Biotransformation | nih.govnih.govdrughunter.com |
| Core Function | Conjugation with glucuronic acid to increase water solubility and facilitate excretion. | wikipedia.orgxcode.life |
| Key Enzymes | UDP-glucuronosyltransferases (UGTs) | wikipedia.orgxcode.life |
| Primary Location | Liver, with presence in kidneys, intestine, and other organs. | wikipedia.orgnih.gov |
| Outcome | Formation of more polar, hydrophilic glucuronide conjugates for elimination. | nih.govxcode.life |
A significant number of xenobiotics, particularly non-steroidal anti-inflammatory drugs (NSAIDs), contain a carboxylic acid moiety. nih.gov This functional group is a prime target for glucuronidation. The reaction results in the formation of a specific type of conjugate known as an acyl glucuronide, where the glucuronic acid is linked to the drug via an ester bond at the C-1 hydroxyl group of the sugar. nih.govresearchgate.net This biotransformation is a major clearance pathway for many carboxylic acid-containing drugs. hyphadiscovery.com The formation of these metabolites can occur through the action of various UGT isoforms. caymanchem.com In some cases, acyl glucuronides of a drug's oxidative metabolites can also be formed, complicating the metabolic profile, particularly in humans who readily oxidize acidic drugs. hyphadiscovery.com
While glucuronidation is generally considered a detoxification process, acyl glucuronides are a notable exception due to their inherent chemical instability. researchgate.netnih.gov Unlike the more stable ether glucuronides formed from hydroxyl groups, the ester linkage in acyl glucuronides is chemically reactive. liverpool.ac.uk This reactivity manifests in several ways:
Hydrolysis: The ester bond can be hydrolyzed, releasing the original parent drug (aglycone). researchgate.netnih.gov
Intramolecular Acyl Migration: The acyl group can migrate from the C-1 hydroxyl position of the glucuronic acid to the C-2, C-3, and C-4 positions. nih.govnih.gov This pH-dependent rearrangement results in the formation of various positional isomers which are more stable but can also be reactive. nih.govnih.gov
Covalent Binding: Both the initial 1-β-acyl glucuronide and its isomers are electrophilic and can react with nucleophilic groups on macromolecules, such as proteins and nucleic acids, to form stable covalent adducts. nih.govnih.govnih.gov This process, known as acylation or glycation, can alter the structure and function of the modified protein. nih.govliverpool.ac.uk
The stability of an acyl glucuronide is influenced by factors such as pH, temperature, and the chemical structure of the aglycone. researchgate.netnih.gov This reactivity has led to the hypothesis that acyl glucuronides may be responsible for certain idiosyncratic drug toxicities associated with carboxylic acid-containing drugs. hyphadiscovery.comnih.gov
Contextualization of Ketoprofen (B1673614) as a Prototypical 2-Arylpropionic Acid
Ketoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) that belongs to the 2-arylpropionic acid (2-APA) class, often referred to as "profens". nih.gov Like other members of this class, such as ibuprofen (B1674241) and naproxen (B1676952), it is widely used for its anti-inflammatory and analgesic properties. nih.govgoogle.com Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of prostaglandins. nih.gov The elimination of ketoprofen from the body occurs primarily through extensive biotransformation into inactive glucuronide conjugates, which are then excreted in the urine. nih.govnih.govsigmaaldrich.com
Stereochemistry of Ketoprofen and its Metabolic Significance
A key feature of the 2-arylpropionic acid structure is the presence of a chiral center at the alpha-carbon of the propionic acid side chain. nih.gov Consequently, ketoprofen exists as a pair of enantiomers: (R)-ketoprofen and (S)-ketoprofen. nih.govresearchgate.net The pharmacological activity, specifically the inhibition of COX enzymes, resides almost exclusively in the (S)-enantiomer. nih.govnih.gov
Although many profens undergo a process of unidirectional chiral inversion where the inactive (R)-enantiomer is converted to the active (S)-enantiomer, this process is very limited for ketoprofen in humans, with only about 10% of the (R)-isomer undergoing inversion to the (S)-form. nih.govnih.gov Because of this minimal inversion, the enantiomers exhibit largely similar plasma time-courses and pharmacokinetics. nih.govsigmaaldrich.com Both enantiomers are subject to metabolism, primarily through glucuronidation, leading to the formation of diastereomeric acyl glucuronide conjugates: (R)-ketoprofen acyl-beta-D-glucuronide and (S)-ketoprofen acyl-beta-D-glucuronide. nih.gov
Significance of this compound in Metabolic Research
The study of this compound is significant because it allows researchers to investigate the stereoselectivity of acyl glucuronide reactivity. Since both the (R) and (S) enantiomers of ketoprofen are metabolized via the same pathway, their respective glucuronide conjugates provide a direct model for comparing how stereochemistry influences chemical stability. nih.gov
Research using 1H-NMR spectroscopy to investigate the degradation of the diastereoisomeric glucuronides of ketoprofen has revealed stereoselective differences. nih.gov In studies conducted at physiological pH (7.4) and temperature (37°C), the degradation of the glucuronide conjugates followed first-order kinetics. nih.gov A notable finding was that the degradation of the diastereoisomeric glucuronides was stereoselective. nih.gov The degradation rate for this compound was consistently faster than that of its (S)-counterpart, with the (S)-isomer degrading at a rate approximately two times slower than the (R)-isomer. nih.gov This suggests that the spatial arrangement of the aglycone has a direct impact on the lability of the acyl-ester bond. This finding is crucial for understanding the potential toxicological implications of acyl glucuronide formation, as a more rapidly degrading conjugate may have a higher propensity to undergo acyl migration and subsequent covalent binding to cellular macromolecules. nih.govnih.gov The study of this specific metabolite contributes to the broader risk assessment of drugs containing carboxylic acids. nih.govliverpool.ac.uk
| Metabolite | Relative Degradation Rate | Significance | Primary Source |
|---|---|---|---|
| This compound | Faster | Demonstrates stereoselective degradation, with the (R)-isomer being less stable than the (S)-isomer. This has implications for assessing the reactivity and potential toxicity of acyl glucuronide metabolites. | nih.gov |
| (S)-Ketoprofen Acyl-beta-D-glucuronide | Slower (approx. 2x) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2R)-2-(3-benzoylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11-,16+,17+,18-,19+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTXSZZKPHBHMA-IFMPTUIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Formation and Stereoselectivity of R Ketoprofen Acyl Beta D Glucuronide
Glucuronidation Mechanisms of Ketoprofen (B1673614) Enantiomers
Glucuronidation is a major phase II metabolic pathway that involves the conjugation of a substrate with glucuronic acid, rendering it more water-soluble and facilitating its excretion. hmdb.ca This reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). nih.gov In the case of ketoprofen, which exists as a racemic mixture of (R)- and (S)-enantiomers, glucuronidation occurs at the carboxylic acid group, forming acyl glucuronides. researchgate.netnih.gov
Role of UDP-Glucuronosyltransferase (UGT) Isoforms in Glucuronidation
The UGT enzyme superfamily is divided into families and subfamilies, with UGT1A and UGT2B being the most important for drug metabolism. nih.govebmconsult.com Several specific UGT isoforms have been identified as being involved in the glucuronidation of ketoprofen. caymanchem.com
Research has demonstrated that multiple UGT isoforms contribute to the glucuronidation of ketoprofen. The primary isoforms implicated in this process are UGT1A3, UGT1A9, UGT1A10, and UGT2B7. caymanchem.com While several isoforms can catalyze the reaction, UGT2B7 is considered a major contributor to the glucuronidation of profens, a class of NSAIDs that includes ketoprofen. nih.gov Studies have also highlighted the role of UGT1A9 in the glucuronidation of various NSAIDs. nih.gov Furthermore, inhibition studies suggest that UGT2B7 is the key enzyme responsible for the glucuronidation of the (S)-enantiomer of oxazepam, a process that is competitively inhibited by ketoprofen. nih.gov
Comparison of (R)- and (S)-Ketoprofen Glucuronidation Rates
The glucuronidation of ketoprofen exhibits stereoselectivity, meaning the two enantiomers are processed at different rates. In vitro studies using rat liver microsomes have shown that the apparent Vmax for the formation of S-ketoprofen glucuronide (S-KG) is slightly higher than that for R-ketoprofen glucuronide (R-KG). ucl.ac.be However, this apparent stereoselectivity might be influenced by the greater stability of S-KG in the microsomal suspension. ucl.ac.be In contrast, another study found that the hydrolysis half-life of R-ketoprofen glucuronide in plasma is significantly shorter than that of the S-enantiomer, suggesting it is less stable. nih.gov This instability of the R-enantiomer's glucuronide may contribute to differences in observed glucuronidation rates. nih.govmdpi.com
Factors Influencing Glucuronidation Kinetics in In Vitro Systems
The rate and extent of ketoprofen glucuronidation can be influenced by several factors in experimental settings.
Microsomal UGT Activity
The activity of UGT enzymes within liver microsomes is a primary determinant of glucuronidation rates. Studies have shown that the Vmax values for the formation of both R-KG and S-KG are significantly reduced in liver microsomes from rats with adjuvant-induced arthritis compared to control rats. scispace.com This indicates that inflammatory conditions can impair the metabolic capacity of these enzymes. nih.gov The activation of microsomal UGTs with detergents like Brij 58 is a common practice in in vitro experiments to achieve maximal enzyme activity. scispace.com
Substrate Concentration Effects
The concentration of the ketoprofen enantiomers available to the UGT enzymes influences the kinetics of the glucuronidation reaction. The Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, has been determined for both enantiomers. In rat liver microsomes, no significant stereospecific differences were observed in the Km values for the glucuronidation of (R)- and (S)-ketoprofen. ucl.ac.be
Chemical Reactivity and Degradation Pathways of R Ketoprofen Acyl Beta D Glucuronide
Spontaneous Degradation Mechanisms of Acyl Glucuronides
One of the principal degradation pathways for (R)-ketoprofen acyl-beta-D-glucuronide is hydrolysis. This chemical reaction involves the cleavage of the ester bond linking the ketoprofen (B1673614) molecule (the aglycone) to the glucuronic acid moiety. currentseparations.comnih.gov The result is the regeneration of the parent compound, (R)-ketoprofen, and free D-glucuronic acid. nih.gov This hydrolysis can occur spontaneously in biological fluids and is a key feature of the "futile cycling" of ketoprofen, where the metabolite reverts to the parent drug, potentially influencing its pharmacokinetic profile, especially in conditions of renal insufficiency. nih.gov
A defining characteristic of acyl glucuronide reactivity is intramolecular acyl migration. nih.govtandfonline.comnih.gov This process involves the transfer of the ketoprofen acyl group from its initial C-1 hydroxyl (β-1-O-acyl) position on the glucuronic acid ring to other available hydroxyl groups at positions C-2, C-3, and C-4. currentseparations.comnih.govrsc.org This rearrangement is considered a major pathway of degradation and is often significantly faster than hydrolysis under physiological conditions. mdpi.com The migration occurs through the formation of ortho-acid ester intermediates.
The process of acyl migration results in a complex mixture of structurally similar but distinct positional isomers. currentseparations.comnih.gov For this compound, the acyl group can move from the C-1 position to form 2-O-, 3-O-, and 4-O-acyl isomers. nih.gov Studies using nuclear magnetic resonance (NMR) spectroscopy have confirmed the sequential appearance of these isomers following the degradation of the initial β-1-O-acyl glucuronide. nih.gov Research on similar compounds, like naproxen (B1676952) glucuronides, has shown that a pseudo-equilibrium is eventually established between the 2-O-, 3-O-, and 4-O-acyl isomers. nih.gov
In addition to the formation of positional isomers, the degradation mixture is further complicated by anomerization. nih.gov Each positional isomer (1-O-, 2-O-, 3-O-, and 4-O-acyl) can exist as either an α- or β-anomer, which are stereoisomers differing in the configuration at the anomeric carbon (C-1) of the glucuronic acid ring. nih.govrsc.org The result is a dynamic mixture of up to eight different isomeric forms of the glucuronide in solution. rsc.org Two-dimensional NMR spectroscopy has been instrumental in characterizing these various α- and β-anomeric forms for each positional isomer of ketoprofen glucuronide. nih.gov
Intramolecular Acyl Migration (Transacylation)
Stereoselective Degradation Kinetics
The degradation of ketoprofen acyl glucuronide is a stereoselective process, meaning the (R)- and (S)-enantiomers of the glucuronide degrade at different rates. nih.govtandfonline.comresearchgate.net This difference in chemical reactivity is a key factor that may contribute to the stereoselective pharmacokinetics observed for the parent drug, ketoprofen. nih.gov
Multiple studies have consistently demonstrated that this compound is the more labile diastereomer, degrading more rapidly than its (S)-counterpart in buffer at physiological pH. nih.govtandfonline.comresearchgate.net The degradation rate of the (R)-isomer is approximately twice as fast as that of the (S)-isomer. nih.govtandfonline.com This stereoselectivity appears to be primarily driven by the initial acyl migration step from the 1-β to the 2-β position, which is significantly faster for the (R)-enantiomer. nih.gov
The following tables present kinetic data from studies investigating the degradation of ketoprofen glucuronide diastereomers.
| Diastereomer | Overall Degradation Rate Constant (k, hr⁻¹) | Half-Life (t½) | Source |
| This compound | 1.07 ± 0.154 | ~0.65 hr (calculated) | nih.gov |
| (S)-Ketoprofen Acyl-beta-D-glucuronide | 0.55 ± 0.034 | ~1.26 hr | nih.gov |
| This compound | Not specified | 30 min (0.5 hr) | researchgate.net |
| (S)-Ketoprofen Acyl-beta-D-glucuronide | Not specified | 70 min (~1.17 hr) | researchgate.net |
Data obtained from studies conducted in phosphate (B84403) buffer (pH 7.4) at 37°C.
Table 2: Rate Constants for the 1β→2β Acyl Migration Step
This table details the stereoselectivity of the initial and rate-determining acyl migration step.
| Diastereomer | 1β→2β Migration Rate Constant (k, hr⁻¹) | Source |
| This compound | 1.04 ± 0.158 | nih.gov |
| (S)-Ketoprofen Acyl-beta-D-glucuronide | 0.52 ± 0.029 | nih.gov |
Data from a study using ¹³C labeling and NMR spectroscopy in phosphate buffer (pH 7.4) at 37°C.
The faster degradation and acyl migration of the (R)-isomer suggest it may be more susceptible to subsequent reactions, such as covalent binding to proteins, than the (S)-isomer. nih.gov
Influence of Stereochemistry on Acyl Migration Rates
The stereochemistry at the chiral center of the ketoprofen aglycone plays a critical role in the degradation kinetics of its glucuronide conjugate. Studies consistently show that the degradation of ketoprofen glucuronide is stereoselective, with the (R)-isomer degrading and rearranging more rapidly than the (S)-isomer. nih.govtandfonline.com
Research using nuclear magnetic resonance (NMR) spectroscopy to monitor the degradation in buffer solutions at physiological pH (7.4) and temperature (37°C) revealed that the degradation rate for (R)-ketoprofen glucuronide is approximately twice that of its (S)-enantiomer. nih.govtandfonline.com The primary driver of this stereoselectivity is the initial, irreversible acyl migration step from the 1-β-O-acyl position to the 2-β-O-acyl position (1β→2β). nih.gov The hydrolysis of the 1-β-O-acyl glucuronide back to the parent ketoprofen, a competing but minor degradation pathway under these conditions, does not show this stereoselectivity.
Kinetic modeling has quantified this difference, showing that the rate constant for the 1β→2β acyl migration is significantly larger for the (R)-isomer. nih.gov This faster migration rate suggests that (R)-ketoprofen glucuronide may be more prone to forming covalent adducts with proteins compared to the (S)-isomer, as acyl migration is a prerequisite for the formation of these irreversible bonds. nih.govmdpi.com
| Compound | Overall Degradation Rate Constant (k_deg, hr⁻¹) | 1β→2β Acyl Migration Rate Constant (k_1β→2β, hr⁻¹) |
|---|---|---|
| This compound | 1.07 ± 0.154 | 1.04 ± 0.158 |
| (S)-Ketoprofen Acyl-beta-D-glucuronide | 0.55 ± 0.034 | 0.52 ± 0.029 |
Data derived from studies by Akira et al. (1998). nih.gov
Environmental Factors Influencing Degradation
pH Dependence of Reactivity in Buffer Systems
The pH of the surrounding medium significantly impacts the degradation kinetics of acyl glucuronides. rsc.orgnih.gov For ketoprofen glucuronide, studies conducted in various buffer systems demonstrate this dependence. nih.govtandfonline.com The stability of acyl glucuronides generally decreases as the pH increases above neutral. nih.gov For instance, the degradation of naproxen glucuronide, a structurally similar 2-arylpropionic acid derivative, was shown to be pH-dependent in the range of 7.00 to 8.00, a finding suggested to be general for this class of compounds. nih.gov
The reactivity is influenced by the ionization state of both the glucuronic acid moiety and the parent drug's carboxylic acid group. nih.govnih.gov At physiological pH of 7.4, where much of the kinetic analysis has been performed, the molecule exists in a state conducive to acyl migration. nih.govtandfonline.com The rate of degradation, which is a composite of hydrolysis and acyl migration, is thus highly dependent on the specific pH of the buffer system used in experimental studies. rsc.org
Temperature Effects on Degradation Kinetics
Temperature is a critical factor governing the rate of chemical reactions, including the degradation of this compound. rsc.org Kinetic studies are typically conducted at a standardized physiological temperature of 37°C (310.15 K) to mimic in vivo conditions. nih.govtandfonline.com
Interaction with Biomolecules: Covalent Adduct Formation and Stereoselectivity
Irreversible Binding to Endogenous Proteins
(R)-Ketoprofen acyl-β-D-glucuronide, a major metabolite of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614), is known to be chemically reactive. This reactivity facilitates its irreversible covalent binding to endogenous proteins, a phenomenon that has been a subject of extensive research. The formation of these protein adducts is considered a potential mechanism underlying certain idiosyncratic drug reactions. The binding process is not random; it exhibits stereoselectivity, with the (R)- and (S)-enantiomers of ketoprofen glucuronide showing different reactivity levels.
Covalent Adduct Formation with Plasma Proteins (e.g., Human Serum Albumin)
The acyl glucuronide of ketoprofen readily forms covalent adducts with plasma proteins, with human serum albumin (HSA) being a primary target. This binding is irreversible and occurs under physiological conditions. The formation of these adducts is a time-dependent process, with studies showing a significant increase in the amount of covalently bound ketoprofen to plasma proteins over time. The reactivity of ketoprofen glucuronide is attributed to the electrophilic nature of the C-1 carbon of the glucuronic acid moiety, making it susceptible to nucleophilic attack from amino acid residues on proteins.
Investigations into the specific sites of covalent modification on human serum albumin have identified several amino acid residues that are targeted by ketoprofen glucuronide. The primary nucleophilic targets on HSA are the ε-amino group of lysine (B10760008) residues and the hydroxyl group of tyrosine residues. Mass spectrometry analysis has been instrumental in identifying the specific lysine residues involved in adduct formation. The nucleophilic attack by these residues on the electrophilic glucuronide leads to the formation of a stable, covalent bond.
Two primary mechanisms have been proposed for the covalent binding of acyl glucuronides to proteins: transacylation and intramolecular acyl migration followed by the formation of a Schiff base.
Transacylation: This mechanism involves the direct nucleophilic attack of an amino acid residue (like the ε-amino group of lysine) on the ester carbonyl group of the acyl glucuronide. This results in the transfer of the ketoprofen acyl group to the protein, forming a stable amide linkage and releasing glucuronic acid.
Acyl Migration and Schiff Base Formation: Acyl migration is a process where the acyl group of the glucuronide moves from the C-1 hydroxyl group to other hydroxyl groups (C-2, C-3, or C-4) on the glucuronic acid ring. This isomerization can lead to the formation of a reactive aldehyde via the opening of the glucuronic acid ring. This aldehyde can then react with a primary amine group (like the ε-amino group of lysine) on a protein to form a Schiff base, which can then rearrange to form a more stable adduct.
Covalent Adduct Formation with UDP-Glucuronosyltransferase (UGT) Isoforms
Beyond plasma proteins, ketoprofen glucuronide has been shown to form covalent adducts with the enzymes responsible for its own formation, the UDP-glucuronosyltransferase (UGT) isoforms. This interaction is significant as it can lead to time-dependent inhibition of these enzymes, potentially altering the metabolism of ketoprofen and other drugs that are substrates for the same UGTs. The covalent modification of UGTs by their acyl glucuronide substrates is a form of mechanism-based inactivation.
Quantitative studies have demonstrated that ketoprofen glucuronide can covalently bind to various UGT isoforms, with differing levels of adduct formation observed across the UGT1A and UGT2B subfamilies. For instance, research using recombinant human UGT isoforms has shown that UGT1A6, UGT1A9, and UGT2B7 are all susceptible to adduct formation by ketoprofen glucuronide. The extent of adduct formation can be quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The table below summarizes findings on the quantitative aspect of this binding.
| UGT Isoform | Observation | Reference |
| UGT1A6 | Subject to covalent adduct formation by ketoprofen glucuronide. | |
| UGT1A9 | Demonstrates covalent binding with ketoprofen glucuronide. | |
| UGT2B7 | Shows significant covalent adduct formation, leading to time-dependent inhibition. |
This differential binding and inactivation of UGT isoforms highlight the complexity of drug-enzyme interactions and the potential for autoinhibition of metabolic pathways.
(R)-Ketoprofen acyl-β-D-glucuronide, a reactive metabolite of ketoprofen, demonstrates the capacity to covalently bind to endogenous proteins, a process known as covalent adduct formation. nih.gov This reactivity is a consequence of the electrophilic nature of the ester bond in the acyl glucuronide structure. researchgate.net The formation of these adducts is not only a significant metabolic pathway but also a process that exhibits stereoselectivity, meaning the (R)- and (S)-isomers of ketoprofen glucuronide can interact differently with biomolecules. nih.govnih.gov
Research has shown that both (R)- and (S)-ketoprofen glucuronides form covalent adducts with various proteins, including plasma proteins like human serum albumin (HSA) and organelle proteins such as UDP-glucuronosyltransferase (UGT), the very enzyme that catalyzes their formation. nih.govnih.gov However, the extent and nature of this binding can differ between the two diastereomers.
One study investigating the binding to HSA found that the (S)-ketoprofen glucuronide adducts formed at twice the yield of those from the (R)-isomer. nih.gov This study also identified that the isomers target different sites on the albumin molecule; the (S)-glucuronide reacted with lysine residues in site I, while the (R)-form linked primarily to tyrosine and secondarily to lysine residues in site II. nih.gov
Conversely, other research has reported that (R)-ketoprofen glucuronide binds to a greater extent to both human plasma and HSA compared to the (S)-diastereomer. usm.myresearchgate.net This discrepancy may be attributable to differences in the experimental conditions, such as the concentrations of the glucuronide and protein used. researchgate.net For instance, at lower concentrations of ketoprofen glucuronide, the (R)-isomer showed more binding, whereas at higher concentrations, the opposite was suggested. researchgate.net
Further studies have quantified the formation of covalent adducts with subcellular fractions and specific UGT isoforms. In these experiments, the amounts of covalent adducts formed by (R)-ketoprofen glucuronide with cytosolic, mitochondrial, nuclear, and various UGT proteins were consistently higher than those formed by (S)-ketoprofen glucuronide. nih.gov
| Biomolecule/System | Finding on Stereoselectivity | Reference |
| Human Serum Albumin (HSA) | Maximum yield of adducts with (S)-glucuronide was twice that of the (R)-glucuronide. | nih.gov |
| Human Serum Albumin (HSA) | (R)-glucuronide bound to a greater extent than the (S)-diastereomer. | usm.myresearchgate.net |
| Human Plasma | (R)-glucuronide bound to a greater extent than the (S)-diastereomer. | usm.myresearchgate.net |
| UGT Isoforms (1A1, 2B4, 2B7) | Covalent adduct formation was higher for (R)-ketoprofen glucuronide than for the (S)-isomer. | nih.gov |
| Cytosolic, Mitochondrial, Nuclear Proteins | Covalent adduct formation was higher for (R)-ketoprofen glucuronide than for the (S)-isomer. | nih.gov |
Relationship between Lability and Irreversible Binding
The tendency of acyl glucuronides to form irreversible protein adducts is closely linked to their chemical stability, or lability. nih.govusm.my These metabolites are known to be unstable under physiological conditions, undergoing hydrolysis back to the parent drug and intramolecular rearrangement (acyl migration). nih.gov
A prevailing hypothesis suggests that the faster the degradation or hydrolysis rate of a 1-O-acyl glucuronide, the greater its extent of irreversible binding. usm.myresearchgate.net This is because acyl migration, a key component of the compound's instability, is a prerequisite for the formation of irreversible bonds. nih.gov The process of acyl migration leads to the formation of reactive intermediates that can then covalently modify proteins.
In the case of ketoprofen glucuronides, the (R)-diastereomer has been shown to have a faster degradation rate in aqueous buffer at physiological pH and temperature compared to the (S)-diastereomer. researchgate.netoalib.com This higher lability of (R)-ketoprofen glucuronide is consistent with the findings that it forms a greater amount of covalent adducts with various proteins, including UGT isoforms and other cellular proteins. nih.gov A significant negative correlation has been observed between the half-lives of various NSAID acyl glucuronides and the amount of covalent adducts they form, supporting the idea that more labile glucuronides lead to higher levels of irreversible binding. nih.govdntb.gov.ua
Biochemical Implications of Protein Adduct Formation
The formation of covalent adducts between (R)-ketoprofen acyl-β-D-glucuronide and proteins is not merely a metabolic curiosity; it carries significant biochemical implications. When a drug metabolite binds irreversibly to a biomacromolecule, it can alter the structure and, consequently, the function of that molecule. nih.govnih.gov This alteration is a potential mechanism for certain forms of drug toxicity. nih.gov
One of the primary concerns is that the formation of these adducts can lead to the acquisition of antigenicity. nih.gov The modified protein may be recognized as foreign by the immune system, potentially triggering a hypersensitivity reaction. While direct evidence in patients for ketoprofen is complex, the general principle that drug-protein adducts can act as haptens is a well-established concept in toxicology. nih.gov
Impact on Biomacromolecular Function
The functional consequences of adduct formation depend on the specific protein modified and the site of modification. Human serum albumin (HSA), a major target for ketoprofen glucuronide adducts, is the primary transport protein in the blood for a vast number of endogenous substances and drugs. nih.govnih.gov
The covalent binding of (R)-ketoprofen glucuronide to drug binding site II on HSA could impair the transport and disposition of other drugs or endogenous compounds that also bind to this site. nih.gov Similarly, modification of site I by the (S)-isomer could interfere with the binding of other ligands. nih.gov Therefore, this irreversible binding may affect the major physiological function of albumin. nih.gov
Furthermore, the covalent modification of enzymes can lead to their dysfunction. nih.gov The finding that ketoprofen glucuronide forms adducts with UGT enzymes suggests a potential for auto-inhibition, where the metabolite inhibits the very enzyme responsible for its creation. nih.gov Such interactions could alter the metabolic profile of the drug and potentially other substrates of the affected enzymes.
Concept of "Futile Cycling" in the Context of Chiral Inversion
"Futile cycling" describes a pharmacokinetic phenomenon where a metabolite, in this case, (R)-ketoprofen glucuronide, is converted back to its parent compound, (R)-ketoprofen, which can then be re-metabolized. nih.govnih.gov This cycle involves the glucuronidation of (R)-ketoprofen in the liver, its transport into the bloodstream, followed by the hydrolysis of the (R)-ketoprofen glucuronide back to (R)-ketoprofen, often catalyzed by plasma proteins like albumin. nih.govnih.gov
This process is deemed "futile" in the sense that it represents an inefficient elimination pathway. Instead of being definitively cleared from the body (e.g., via renal excretion), the glucuronide conjugate reverts to the parent drug, increasing its residence time and systemic exposure. nih.gov This cycle becomes particularly significant in conditions of renal insufficiency, where the primary route for eliminating the water-soluble glucuronide is impaired. nih.govnih.gov
Biochemical Interplay between (R)-Ketoprofen and its Glucuronide
The biochemical interplay central to futile cycling is the dynamic equilibrium between the formation and hydrolysis of (R)-ketoprofen glucuronide. The (R)-enantiomer of ketoprofen is conjugated with glucuronic acid by UGT enzymes to form the acyl glucuronide. This conjugate is then susceptible to hydrolysis. Notably, the rate of hydrolysis for (R)-ketoprofen glucuronide by human serum has been observed to be approximately twice as fast as that for the (S)-isomer. nih.gov
This stereoselective hydrolysis favors the regeneration of (R)-ketoprofen, which is then available to re-enter metabolic pathways. One of the most crucial of these pathways is the unidirectional chiral inversion of (R)-ketoprofen to the pharmacologically more active (S)-ketoprofen. nih.govnih.gov The futile cycle, by increasing the time (R)-ketoprofen remains in the body, effectively increases the proportion of the dose that is available to undergo this critical inversion process. nih.gov
Amplification of R-to-S Chiral Inversion in Experimental Models
The concept that futile cycling amplifies the R-to-S chiral inversion of ketoprofen has been demonstrated in experimental models and observed in clinical settings. nih.govnih.gov In patients with end-stage renal disease, where the clearance of acyl glucuronides is significantly reduced, a selective and disproportionate accumulation of (S)-ketoprofen and its glucuronide is observed after repeated dosing with racemic ketoprofen. nih.govnih.gov
In one study with hemodialysis-dependent patients, repeated dosing led to an unexpected accumulation of S-ketoprofen and S-ketoprofen glucuronide, with S:R plasma concentration ratios reaching 3.3 and 11.2, respectively. nih.govnih.gov This selective accumulation of the S-enantiomer is consistent with an amplification of the R-to-S chiral inversion, driven by the futile cycling of the R-enantiomer and its glucuronide. nih.gov
Studies in various animal species have also confirmed that R-to-S inversion is a significant metabolic pathway for ketoprofen. nih.govnih.govconicet.gov.ar For example, after administering pure (R)-ketoprofen to pigs, the (S)-enantiomer was formed immediately, and its concentrations exceeded those of the (R)-enantiomer after just one hour. nih.gov While the extent of inversion varies by species, these models support the mechanism that futile cycling provides a greater opportunity for the less active R-enantiomer to be converted into its more potent S-antipode, a process that is magnified when the direct elimination of the glucuronide conjugate is compromised. nih.govnih.gov
| Experimental Model | Key Finding on Chiral Inversion | Reference |
| Hemodialysis Patients | Selective accumulation of S-ketoprofen and its glucuronide, consistent with amplification of R-to-S inversion due to futile cycling. | nih.govnih.gov |
| Pigs | Rapid and extensive inversion of R(-)-ketoprofen to S(+)-ketoprofen, reaching about 70%. | nih.gov |
| Eight Animal Species | Significant R-to-S inversion observed in all species tested, ranging from 27% (gerbil) to 73% (dog) one hour after administration. | nih.gov |
| Cats | Intravenous administration of R(-)-ketoprofen resulted in a 36.7% inversion to the S(+) enantiomer. | conicet.gov.ar |
Advanced Analytical Methodologies in Research of R Ketoprofen Acyl Beta D Glucuronide
Spectroscopic Techniques for Structural Characterization and Kinetic Studies
Spectroscopy, particularly Nuclear Magnetic Resonance (NMR), is a powerful tool for the in-situ investigation of labile molecules like acyl glucuronides without the need for extraction or separation.
NMR spectroscopy allows for real-time analysis of the degradation and isomerization reactions of (R)-Ketoprofen Acyl-beta-D-glucuronide under defined physicochemical conditions. It is uniquely suited for determining the structure of unstable compounds and tracking their transformation.
Proton NMR (¹H-NMR) spectroscopy is effectively employed to investigate the spontaneous degradation of this compound. nih.govtandfonline.com Studies conducted in buffer solutions at physiological pH (7.4) and temperature (37°C) reveal the kinetic profile of the compound. nih.govtandfonline.com By monitoring the change in the integrals of specific NMR peaks over time, researchers can establish the reaction kinetics. nih.gov For ketoprofen (B1673614) glucuronides, this degradation follows first-order kinetics. nih.govtandfonline.com
A key finding from these ¹H-NMR studies is the stereoselectivity of the degradation process. The (R)-isomer of ketoprofen glucuronide degrades approximately twice as fast as its corresponding (S)-isomer. nih.govtandfonline.com This technique allows for the calculation of crucial kinetic parameters such as degradation rates and half-lives for the diastereoisomeric glucuronides. nih.gov
For a more detailed and specific kinetic analysis, ¹³C-NMR spectroscopy combined with isotopic labeling is a superior approach. nih.gov This method involves labeling the ester carbonyl carbon of the ketoprofen glucuronide with ¹³C. nih.gov This allows for the direct, in-situ observation of the acyl migration and hydrolysis processes in phosphate (B84403) buffer solutions. nih.gov
This technique can clearly track the first-order degradation of the initial 1-β-O-acyl glucuronide and the subsequent appearance of its various positional isomers (2-O-acyl, 3-O-acyl, and 4-O-acyl) and their anomeric forms (α and β). nih.gov The combination of ¹³C labeling and two-dimensional NMR spectroscopy enables the characterization of all these isomeric products within the reaction mixture. nih.gov
Table 1: Degradation Rate Constants of Ketoprofen Glucuronide Enantiomers at 37°C
| Enantiomer | Overall Degradation Rate Constant (k, hr⁻¹) | 1β→2β Acyl Migration Rate Constant (hr⁻¹) |
| (R)-Ketoprofen Acyl-β-D-glucuronide | 1.07 ± 0.154 | 1.04 ± 0.158 |
| (S)-Ketoprofen Acyl-β-D-glucuronide | 0.55 ± 0.034 | 0.52 ± 0.029 |
| Data sourced from reference nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic Separations for Enantiomer and Metabolite Analysis
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and quantification of ketoprofen enantiomers and their glucuronide metabolites from complex biological matrices.
HPLC is the most widely used technique for the determination of ketoprofen and its metabolites. nih.gov Methods have been developed for the rapid and sensitive quantification of the R- and S-enantiomers of both ketoprofen and its acyl glucuronide conjugates in plasma. nih.gov Due to interference from the plasma matrix, direct quantification of the glucuronides can be challenging. nih.gov A common strategy involves isolating the glucuronide conjugates using reversed-phase HPLC, followed by alkaline hydrolysis to the parent drug, which is then quantified using a chiral HPLC method. nih.govcapes.gov.br This approach provides accurate quantitative data for pharmacokinetic studies.
The separation of ketoprofen enantiomers and their glucuronidated forms relies on the use of chiral stationary phases (CSPs). nih.gov These specialized HPLC column materials enable the resolution of stereoisomers. researchgate.net A variety of CSPs have been successfully used for the analysis of ketoprofen.
One effective CSP is the S,S-Whelk-O1, which has been used for the direct determination of unconjugated R- and S-ketoprofen in plasma. nih.govcapes.gov.br Other successful separations have been achieved using polysaccharide-based columns. For instance, a Lux Amylose-2 column has demonstrated appropriate enantioseparation in a reversed-phase mode using an acidified acetonitrile/water mobile phase. nih.gov The Chiralcel OJ-H column has also been used effectively in normal-phase chromatography to resolve the R- and S-isomers. innovareacademics.in The choice of CSP and mobile phase composition is critical for achieving baseline separation and accurate quantification of the enantiomers. innovareacademics.inmdpi.com
Table 2: Examples of Chiral Stationary Phases for Ketoprofen Enantiomer Resolution
| Chiral Stationary Phase (CSP) | Column Type | Mobile Phase Example | Mode |
| S,S-Whelk-O1 | Chiral Liquid Chromatography | Not specified in source | Not specified |
| Lux Amylose-2 | Polysaccharide-based | Water/acetonitrile/acetic acid (50/50/0.1, v/v/v) | Reversed-Phase |
| Chiralcel OJ-H | Not specified | n-hexane:isopropyl alcohol:glacial acetic acid (50:50:0.1, v/v/v) | Normal-Phase |
| Data sourced from references nih.govnih.govinnovareacademics.in |
High-Performance Liquid Chromatography (HPLC) for Quantitative Research
Mass Spectrometry (MS) Applications in Metabolite Research
Mass spectrometry, particularly when coupled with liquid chromatography (LC), is a cornerstone in the analysis of drug metabolites like this compound. biosynth.com Tandem mass spectrometry (MS/MS or MSn) allows for the specific detection and structural elucidation of acyl glucuronides and their various isomers. researchgate.net Despite the power of this technique, the isomers of acyl glucuronides often exhibit similar fragmentation pathways, necessitating chromatographic separation for accurate identification and quantification. researchgate.net The development of standardized LC-MS/MS methods is therefore essential for resolving the complex mixture of the parent glucuronide and its isomeric products formed during acyl migration. researchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MSn) is a powerful tool for investigating the acyl migration of ketoprofen glucuronide. Acyl migration is the process where the ketoprofen molecule moves between the hydroxyl groups of the glucuronic acid moiety, resulting in various positional isomers. The number of peaks observed in an LC-MSn analysis can be used as a measure of this acyl migration. nih.gov
The process involves the initial 1-O-β-acyl glucuronide isomerizing to β- and α-anomers of the 2-, 3-, and 4-O-acyl positional isomers. researchgate.net While MSn is effective for detecting these glucuronides, their similar fragmentation patterns make chromatographic separation indispensable for distinguishing between them. researchgate.net Researchers have developed standardized LC-MS/MS methods using a single stationary phase with a gradient elution of an organic modifier to successfully resolve these isomers. researchgate.net
Quantification of these acyl migration products, however, presents analytical challenges. A pure, authentic reference standard is often required for the accurate quantification of acyl glucuronides because the ionization efficiency of the parent drug and its glucuronide metabolite can differ unpredictably under identical LC-MS conditions. nih.gov
Table 1: Identified Isomers of Ketoprofen Acyl Glucuronide via Acyl Migration
| Parent Compound | Isomer Type | Description | Analytical Method |
|---|---|---|---|
| 1-O-β-Acyl Glucuronide | Positional Isomers | Isomerization leads to the formation of 2-O, 3-O, and 4-O-acyl isomers. | LC-MS/MS |
Kinetic Modeling and Simulation Approaches
Kinetic modeling is a critical tool for understanding the complex reaction dynamics of acyl glucuronides. nih.govrsc.org These metabolites undergo spontaneous degradation through hydrolysis and intramolecular acyl migration, and these reactions can be described using kinetic models. nih.gov Such models are invaluable for determining reaction rates and understanding the factors that influence the stability and reactivity of these conjugates. rsc.orgrsc.org
Kinetic studies have been instrumental in elucidating the degradation pathways of ketoprofen's diastereomeric acyl glucuronides. Research conducted at physiological pH (7.4) and temperature (37°C) using techniques like ¹H-NMR spectroscopy has shown that the degradation follows first-order kinetics. nih.gov From these studies, degradation rates and half-lives for each glucuronide can be calculated using first-order reaction equations. nih.gov
The degradation of ketoprofen glucuronides is stereoselective, with the (R)-isomer degrading approximately twice as fast as the (S)-isomer. nih.gov This highlights the influence of the aglycone's stereochemistry on the reactivity of the glucuronide conjugate. Kinetic simulation programs can be used to model the individual reaction rates of acyl migration and hydrolysis, providing a detailed picture of the entire reaction network. rsc.org These models typically treat the initial acyl migration as an irreversible first-order reaction, while subsequent migrations between neighboring hydroxyl groups are modeled as reversible first-order reactions. rsc.org
Table 2: Comparative Degradation Kinetics of (R)- and (S)-Ketoprofen Glucuronide at pH 7.4, 37°C
| Compound | Half-Life (t½) in hours | Key Finding |
|---|---|---|
| (R)-Ketoprofen Glucuronide | ~3.9 | Degrades approximately 2-fold faster than the (S)-isomer. |
| (S)-Ketoprofen Glucuronide | ~8.1 | Exhibits greater stability compared to the (R)-isomer. |
Data derived from studies on the stereoselective degradation of ketoprofen glucuronides. nih.gov
To understand the underlying reasons for the observed differences in reactivity, theoretical and computational methods are employed. rsc.org Density functional theory (DFT) has been used to model the transacylation reaction, which is the key step in acyl migration. rsc.org These theoretical models can calculate the activation energy for the reaction, providing a quantitative measure of the reaction barrier. rsc.org
A strong correlation has been found between the calculated activation energy from DFT models and the experimentally observed degradation rate of the initial 1-β anomer. rsc.org By comparing the optimized geometries of the different stereoisomers, these models can reveal subtle differences in factors like hydrogen bonding within the molecule. rsc.org These differences in non-covalent interactions are thought to contribute to the different energy barriers for the reaction, thus explaining the observed stereoselective reactivity between (R)- and (S)-ketoprofen acyl-β-D-glucuronide. nih.govrsc.org
Future Research Directions and Unresolved Questions
Further Elucidation of Stereoselective Reactivity Mechanisms
A key area of ongoing research is the detailed elucidation of the mechanisms that underpin the stereoselective reactivity of (R)-Ketoprofen Acyl-beta-D-glucuronide compared to its (S)-enantiomer. It has been established that the two diastereomers exhibit different rates of degradation and irreversible binding to proteins. researchgate.netnih.gov
Studies have shown that (R)-ketoprofen glucuronide demonstrates a faster degradation rate in physiological conditions (pH 7.4, 37°C) than the (S)-isomer. researchgate.net This increased lability of the (R)-enantiomer is associated with a greater extent of irreversible binding to plasma proteins, a finding that supports the hypothesis that a faster degradation of the 1-O-acyl glucuronide leads to more significant covalent modification of proteins. researchgate.net However, some studies have reported conflicting results depending on the concentration of the glucuronide, suggesting a complex interplay of factors. researchgate.net
Future research should focus on pinpointing the precise molecular interactions that drive this stereoselectivity. This includes investigating the conformational differences between the (R)- and (S)-glucuronides and how these influence their susceptibility to nucleophilic attack and intramolecular rearrangement (acyl migration). mdpi.com The role of specific amino acid residues within protein binding sites, such as albumin, in catalyzing the hydrolysis and covalent binding of each stereoisomer also warrants further investigation. nih.gov
| Isomer | Parameter | Condition | Value | Source |
|---|---|---|---|---|
| This compound | Half-life (t1/2) | pH 7.4, 37°C | 30 min | researchgate.net |
| (S)-Ketoprofen Acyl-beta-D-glucuronide | Half-life (t1/2) | pH 7.4, 37°C | 70 min | researchgate.net |
| This compound | Irreversible Binding to Plasma Proteins (after 6h) | 15 µg/mL | 3.4 ± 0.6% | researchgate.net |
| (S)-Ketoprofen Acyl-beta-D-glucuronide | Irreversible Binding to Plasma Proteins (after 3h) | 15 µg/mL | 2.6 ± 0.4% | researchgate.net |
Advanced Structural Characterization of Complex Isomeric Mixtures
A significant analytical challenge in the study of acyl glucuronides is their propensity to undergo intramolecular acyl migration, leading to a complex mixture of positional isomers (β1, β2, β3, β4) and anomers (α and β). nih.govnih.gov Characterizing these complex mixtures is essential for understanding the reactivity and biological activity of each species.
Current methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS), have been developed to separate and quantify the parent glucuronide and its isomers. nih.gov However, the inherent instability of these compounds makes direct quantification in biological matrices like plasma challenging due to potential interference. nih.gov Advanced analytical techniques are needed to overcome these hurdles.
Future research should focus on the application of more sophisticated methods for the separation and structural elucidation of these isomeric mixtures. Techniques like micellar electrokinetic capillary chromatography (MEKC) have shown promise for the separation of acyl glucuronide isomers. nih.gov Furthermore, advanced nuclear magnetic resonance (NMR) spectroscopy techniques can provide detailed structural information and help to monitor the kinetics of isomerization in real-time. The development of stable, isotopically labeled internal standards for each isomer would also significantly improve the accuracy of quantitative analyses.
Development of Predictive Models for Acyl Glucuronide Reactivity based on Aglycone Structure
The ability to predict the reactivity of an acyl glucuronide based on the structure of its parent drug (aglycone) would be a valuable tool in drug development, allowing for the early identification of compounds that may form potentially toxic reactive metabolites. nih.govrsc.org
Quantitative structure-activity relationship (QSAR) and in silico models are being developed to predict the degradation half-life and reactivity of acyl glucuronides. nih.gov These models often correlate physicochemical properties of the aglycone, such as steric and electronic parameters, with the observed reactivity of the corresponding glucuronide. rsc.org For instance, a correlation has been established between the degradation half-life of an acyl glucuronide and the hydrolysis half-life of its more easily synthesized methyl ester derivative. nih.gov
Future research in this area should aim to refine these predictive models by incorporating a wider range of structural descriptors and experimental data. This includes developing models that can account for the stereochemistry of the aglycone, as this is a known determinant of reactivity for compounds like ketoprofen. researchgate.net Integrating data from advanced computational chemistry approaches, such as density functional theory (DFT), could provide deeper insights into the transition states of acyl migration and hydrolysis, further enhancing the predictive power of these models. rsc.org
Investigation of this compound Interactions with Novel Biological Targets in vitro
While the interaction of this compound with abundant plasma proteins like albumin is well-documented, its potential to interact with other, less abundant or intracellular proteins remains a critical area for investigation. nih.govnih.gov The covalent binding of acyl glucuronides to proteins can lead to the formation of drug-protein adducts, which have been implicated in idiosyncratic drug reactions. nih.gov
Recent studies have shown that ketoprofen acylglucuronide can covalently bind to and inhibit UDP-glucuronosyltransferases (UGTs), the very enzymes responsible for its formation. mdpi.com This suggests a potential for auto-inhibition and modulation of drug metabolism.
Future research should expand the scope of in vitro interaction studies to include a wider array of novel biological targets. This could involve screening for covalent binding to a panel of intracellular proteins, particularly those within hepatocytes where the glucuronide is formed. Investigating interactions with cellular components in tissues where ketoprofen may accumulate, such as synovial fluid in patients with arthritis, is also warranted. nih.gov The downstream functional consequences of these covalent modifications, such as altered enzyme activity or the induction of cellular stress responses, need to be explored to better understand the potential for toxicity. The concept of a "futile cycle" of elimination, where the glucuronide is hydrolyzed back to the parent drug, particularly in conditions of renal insufficiency, may increase the exposure of tissues to the reactive metabolite and amplify the potential for interaction with various biological targets. nih.gov
Exploration of Non-Enzymatic Pathways of Glucuronide Formation and Degradation in Biologically Relevant Environments
The formation of acyl glucuronides is predominantly an enzymatic process catalyzed by UGTs. mdpi.com However, the potential for non-enzymatic formation and degradation pathways in biologically relevant environments is an area that warrants further exploration.
The degradation of this compound occurs spontaneously via hydrolysis and intramolecular acyl migration under physiological conditions. researchgate.net Another potential non-enzymatic reaction is glycation, where the glucuronic acid moiety of the metabolite reacts with proteins. Studies with other acyl glucuronides have shown that they can glycate proteins, leading to altered protein function. nih.gov This suggests that this compound could potentially contribute to the formation of advanced glycation end-products (AGEs) in vivo, a process associated with various pathologies. nih.gov
Q & A
Q. What criteria define pharmacopeial-grade reference standards for this compound?
- Methodology : Ensure ≥98% purity via HPLC-UV/ELSD and confirm structure with ¹H/¹³C NMR and high-resolution MS. Certify against USP/EP guidelines by demonstrating traceability to primary standards (e.g., NIST). Include stability data under ICH-recommended storage conditions (2–8°C, protected from light) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
